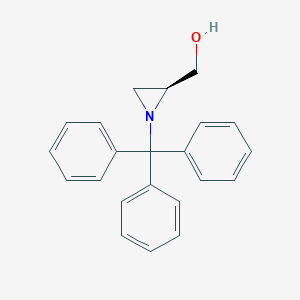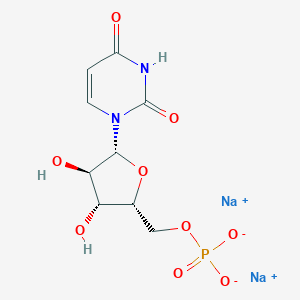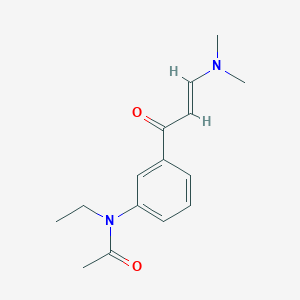![molecular formula C19H12N2O2 B123797 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde CAS No. 549548-25-6](/img/structure/B123797.png)
5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Descripción general
Descripción
5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is a biochemical used for proteomics research . It has a molecular formula of C19H12N2O2 and a molecular weight of 300.31 .
Molecular Structure Analysis
The molecular structure of 5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde consists of 19 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research due to its biochemical properties. It serves as a valuable tool for studying protein interactions and functions, particularly in the context of post-translational modifications .
Organic Semiconductor Synthesis
As an organic semiconductor, this compound is integral in the synthesis of small molecule semiconductors. These materials are crucial for developing organic light-emitting diodes (OLEDs) and other electronic devices .
Pharmaceutical Intermediates
The compound’s structure makes it a candidate for creating intermediates in pharmaceutical research. It could potentially be used in the synthesis of novel drugs, including those with anticancer properties .
Optoelectronic Material Development
In the field of optoelectronics, this compound is explored for its potential in developing materials that exhibit thermally activated delayed fluorescence (TADF), which is significant for improving the efficiency of OLEDs .
Ligand for Receptor Binding Studies
It has been synthesized and identified as an efficient ligand for the TCDD (Ah) receptor. This application is particularly relevant in toxicology and pharmacology for understanding the interactions at the receptor level .
Anti-Inflammatory and Antioxidant Research
The compound is studied for its anti-inflammatory and antioxidant properties. It may influence cellular processes such as activation, proliferation, and apoptosis, which are vital in reducing induced liver injuries and other inflammatory conditions .
Propiedades
IUPAC Name |
2-hydroxy-5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-9-14-18-13-7-10(23)5-6-16(13)20-17(18)8-12-11-3-1-2-4-15(11)21-19(12)14/h1-9,20-21,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSNONGPZJJCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=C(N4)C=CC(=C5)O)C(=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464526 | |
| Record name | AGN-PC-0086W9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |
CAS RN |
549548-25-6 | |
| Record name | AGN-PC-0086W9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![exo-alpha-Hydroxy-alpha-2-thienyl-2-thiopheneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl Ester](/img/structure/B123729.png)




![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B123737.png)


![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)